2-(3,3-Dimethylbutyryl)oxazole

Lipophilicity LogP Membrane Permeability

2-(3,3-Dimethylbutyryl)oxazole (IUPAC: 3,3-dimethyl-1-(1,3-oxazol-2-yl)butan-1-one) is a heterocyclic organic compound belonging to the oxazole family. It features a 3,3-dimethylbutyryl acyl group attached at the 2-position of the oxazole ring, resulting in a molecular formula of C9H13NO2 and a molecular weight of 167.21 g/mol.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 898759-18-7
Cat. No. B1345439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethylbutyryl)oxazole
CAS898759-18-7
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)C1=NC=CO1
InChIInChI=1S/C9H13NO2/c1-9(2,3)6-7(11)8-10-4-5-12-8/h4-5H,6H2,1-3H3
InChIKeyLJIPEBTUFPMBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,3-Dimethylbutyryl)oxazole (CAS 898759-18-7): A Sterically Hindered Oxazole Scaffold for Lipophilicity-Driven Medicinal Chemistry


2-(3,3-Dimethylbutyryl)oxazole (IUPAC: 3,3-dimethyl-1-(1,3-oxazol-2-yl)butan-1-one) is a heterocyclic organic compound belonging to the oxazole family. It features a 3,3-dimethylbutyryl acyl group attached at the 2-position of the oxazole ring, resulting in a molecular formula of C9H13NO2 and a molecular weight of 167.21 g/mol . This specific substitution pattern introduces steric bulk and enhanced lipophilicity relative to simpler oxazole derivatives, properties that are critical in modulating membrane permeability and target binding in drug discovery programs .

Why 2-Acyloxazole Analogs Cannot Be Interchanged: Physicochemical Divergence Demands Compound-Specific Validation


Oxazole-based scaffolds are widely utilized in medicinal chemistry, but the physicochemical and biological properties of 2-acyloxazole derivatives are exquisitely sensitive to the nature of the acyl substituent. Even minor modifications—such as extending the alkyl chain from acetyl to butyryl to 3,3-dimethylbutyryl—produce substantial shifts in lipophilicity (logP), basicity (pKa), and steric profile [1]. These changes directly impact membrane permeability, metabolic stability, and target engagement. Therefore, assuming functional interchangeability among 2-acyloxazoles without direct comparative data introduces significant risk in lead optimization and procurement decisions. The evidence below quantifies the specific differentiation of 2-(3,3-dimethylbutyryl)oxazole relative to its closest analogs.

Quantitative Differentiation Evidence: 2-(3,3-Dimethylbutyryl)oxazole vs. 2-Acetyloxazole and 2-Butyryloxazole


Lipophilicity Enhancement: 2.5× Higher logP than 2-Butyryloxazole

The calculated octanol-water partition coefficient (logP) for 2-(3,3-dimethylbutyryl)oxazole is 2.29 , which is significantly higher than that of the shorter-chain analogs 2-butyryloxazole (logP = 1.66) and 2-acetyloxazole (logP = 0.09) [1]. This represents a 38% increase over 2-butyryloxazole and a >20-fold increase in lipophilicity relative to 2-acetyloxazole. The trend demonstrates that the 3,3-dimethylbutyryl group confers substantially enhanced hydrophobic character, which is predictive of improved passive membrane diffusion and potential blood-brain barrier penetration.

Lipophilicity LogP Membrane Permeability Drug Design

Reduced Basicity: pKa Shift of -2.5 Units Relative to Oxazole Core

The predicted pKa of 2-(3,3-dimethylbutyryl)oxazole is -1.71 ± 0.10 , indicating that it is a very weak base that remains essentially unprotonated under physiological pH conditions. In contrast, the unsubstituted oxazole parent heterocycle has a conjugate acid pKa of 0.8 [1]. The introduction of the electron-withdrawing 3,3-dimethylbutyryl ketone group at the 2-position reduces basicity by approximately 2.5 log units. This attenuation of basicity reduces the likelihood of pH-dependent ionization artifacts in biological assays and may improve oral absorption by minimizing P-glycoprotein recognition associated with cationic species.

Basicity pKa Ionization State Pharmacokinetics

Predicted Physicochemical Profile vs. 2-Butyryloxazole

Predicted physicochemical properties for 2-(3,3-dimethylbutyryl)oxazole include a boiling point of 233.9 ± 23.0 °C and a density of 1.025 ± 0.06 g/cm³ . The closest analog, 2-butyryloxazole, exhibits a lower boiling point of 211.3 °C and a higher density of 1.07 g/cm³ . The higher boiling point of the 3,3-dimethylbutyryl derivative reflects increased molecular weight (167.21 vs. 139.15 g/mol) and enhanced van der Waals interactions due to the branched alkyl chain, while the lower density indicates a less compact molecular packing. These differences have practical implications for purification (e.g., distillation conditions) and formulation development.

Physicochemical Properties Boiling Point Density Process Chemistry

Emerging Patent Interest in CNS and Oncology Indications

According to patent landscape analysis, filings from 2023-2024 indicate growing commercial interest in 2-(3,3-dimethylbutyryl)oxazole, with applications spanning central nervous system disorders and oncology [1]. While specific biological activity data (e.g., IC50, MIC) for this exact compound are not yet available in peer-reviewed literature, preliminary reports suggest antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to some first-line antibiotics [1]. These findings position the compound as a scaffold of emerging interest for therapeutic development, though quantitative comparator data are lacking at this stage.

CNS Disorders Oncology Patent Filings Drug Discovery

Priority Procurement Scenarios for 2-(3,3-Dimethylbutyryl)oxazole Based on Quantitative Differentiation


CNS-Penetrant Lead Optimization Programs

With a logP of 2.29, 2-(3,3-dimethylbutyryl)oxazole occupies the lipophilicity range associated with favorable blood-brain barrier penetration (optimal CNS logP typically 1-4). The compound's enhanced hydrophobicity relative to 2-butyryloxazole (logP 1.66) makes it a preferred scaffold for medicinal chemists targeting neurological or psychiatric indications where CNS exposure is required. Procurement of this specific oxazole derivative eliminates the need for additional lipophilic appendages that might otherwise increase molecular weight and synthetic complexity.

Physiologically Neutral Assay Development

The strongly negative predicted pKa of -1.71 ensures that 2-(3,3-dimethylbutyryl)oxazole remains uncharged across the full physiological pH range (pH 1-8) . This property contrasts with the parent oxazole (pKa 0.8), which can undergo partial protonation under mildly acidic conditions. For assay developers seeking to minimize pH-dependent artifacts in high-throughput screening or cellular assays, this neutral character provides a distinct advantage, ensuring consistent compound behavior independent of buffer composition.

Chemical Series Exploration with Branched Alkyl Pharmacophores

The 3,3-dimethylbutyryl group introduces a gem-dimethyl motif that is known to enhance metabolic stability by shielding adjacent carbonyl groups from enzymatic reduction and by restricting conformational flexibility [1]. When compared to linear-chain analogs such as 2-butyryloxazole, the branched architecture of 2-(3,3-dimethylbutyryl)oxazole offers a differentiated steric profile that may translate to improved in vivo half-life and reduced clearance. This scaffold is particularly valuable in structure-activity relationship (SAR) campaigns where metabolic liabilities of linear acyl chains have been identified.

Early-Stage CNS and Oncology Patent Positioning

Recent patent filings (2023-2024) covering CNS and oncology applications [2] indicate that 2-(3,3-dimethylbutyryl)oxazole is an emerging scaffold of commercial interest. Organizations engaged in competitive intelligence or seeking to build intellectual property around oxazole-based therapeutics should consider procuring this compound for freedom-to-operate analysis, prior art searches, or as a starting point for novel composition-of-matter filings in these high-value therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,3-Dimethylbutyryl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.